Z-Ala-Glu

Übersicht

Beschreibung

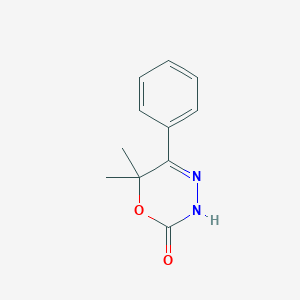

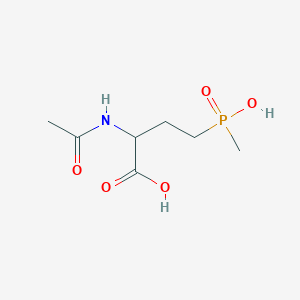

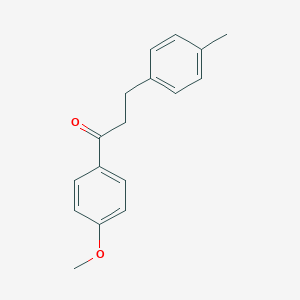

Z-Ala-Glu, also known as N-benzoxycarbonyl-L-alanyl-L-glutamic acid, is a compound with the molecular formula C16H20N2O7 . It is a derivative of an amino acid and can be seen as the dipeptide itself . The compound has a molecular weight of 352.34 g/mol .

Molecular Structure Analysis

The molecular structure of Z-Ala-Glu includes two defined atom stereocenters . The compound has a planar amide group and its configuration about the C−N bond is usually trans . The exact 3D conformer of Z-Ala-Glu is not clearly mentioned in the available literature.

Physical And Chemical Properties Analysis

Z-Ala-Glu has several physical and chemical properties. It has a molecular weight of 352.34 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 7, and a rotatable bond count of 10 . The compound also has a topological polar surface area of 142 Ų .

Wissenschaftliche Forschungsanwendungen

Role in Plant Growth Regulation

Z-Ala-Glu plays a significant role in plant growth regulation. It’s a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme in higher plants . The exogenous application of Z-Ala-Glu has been shown to enhance plant growth under abiotic stress . It can enhance key physiological and biochemical processes in plants such as photosynthesis, nutrient uptake, antioxidant characteristics, and osmotic equilibrium .

Alleviating Abiotic Stresses in Plants

Z-Ala-Glu is used to alleviate various abiotic stresses in plants such as drought, salinity, heat, and cold . It’s used as a small signaling molecule to enhance plant resistance to these stresses .

Biosynthesis of Short Oligopeptides

Z-Ala-Glu is used in the biosynthesis of short oligopeptides . This biosynthesis strategy has better cost efficiency and environmental-friendliness than conventional solid phase peptide synthesis and chemo-enzymatic synthesis .

Production of Desired Peptides via Metabolic Engineering

Z-Ala-Glu can be used to produce desired peptides via metabolic engineering . This novel enzymatic method allows for the production of structurally diverse amide bond-containing components .

Intracellular Delivery of Macromolecules

Z-Ala-Glu can be used for the intracellular delivery of macromolecules . Membrane fusiogenic peptides such as the GALA peptide, which contains the repeat sequence of Glu-Ala-Leu-Ala, have been applied to allow leakage of therapeutic agents into the cytosol .

Enhancing Taste

Short oligopeptides, including those containing Z-Ala-Glu, have been found to have taste-enhancing properties .

Antibacterial Properties

Some short oligopeptides, including those containing Z-Ala-Glu, have been found to have antibacterial properties .

Anti-tumor Activities

Certain dipeptides, including those containing Z-Ala-Glu, have been found to have anti-tumor activities .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Z-Ala-Glu, also known as Z-ALA-GLU-OH, is a short peptide that has been shown to have significant physiological effects . The primary targets of Z-Ala-Glu are likely to be the peptidoglycan structures in bacterial cell walls . Peptidoglycan is a large polymer that forms a mesh-like scaffold around the bacterial cytoplasmic membrane and is vital for the bacterial cell cycle .

Mode of Action

It’s suggested that these peptides inhibit their targets by forming multiple bonds and engaging in hydrophobic interactions with residues in the active site pockets . This interaction could potentially disrupt the normal function of the peptidoglycan structures, thereby inhibiting bacterial growth .

Biochemical Pathways

Z-Ala-Glu may be involved in the biosynthesis of 5-aminolevulinic acid (ALA) . ALA is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . The pathway towards biosynthesis upstream and the metabolism downstream of ALA contains multiple regulatory points that are affected by positive/negative factors .

Pharmacokinetics

Such peptides get to the blood plasma and then to various tissues and organs . This suggests that Z-Ala-Glu may have good bioavailability.

Result of Action

It’s suggested that short peptides like z-ala-glu can permeate through the cytoplasmic membrane into the nucleus and nucleolus of a cell, where they can bind to dna and regulate gene expression epigenetically .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O7/c1-10(14(21)18-12(15(22)23)7-8-13(19)20)17-16(24)25-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,17,24)(H,18,21)(H,19,20)(H,22,23)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDKBDALNFZTOV-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426330 | |

| Record name | Z-Ala-Glu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Ala-Glu | |

CAS RN |

102601-36-5 | |

| Record name | Z-Ala-Glu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Z-Ala-Glu a useful compound in peptide synthesis?

A1: Z-Ala-Glu serves as a valuable building block in peptide synthesis due to its ability to act as a substrate for certain enzymes. Research highlights the use of a glutamic acid specific endopeptidase from Bacillus licheniformis, a serine protease, for synthesizing Glu-Xaa peptide bonds. [] This enzyme efficiently catalyzes the aminolysis of Z-Glu-OBzl (a precursor to Z-Ala-Glu) with various nucleophiles (amino acid amides, esters, dipeptides, and tripeptides) to form Z-Glu-Xaa peptides. []

Q2: Can you provide an example of Z-Ala-Glu's application in synthesizing longer peptides?

A2: One study successfully employed Z-Ala-Glu in the synthesis of Z-Ala-Glu-Val-NH2. This tripeptide was synthesized with a high yield (80%) through the condensation reaction of Z-Ala-Glu-OH and H-Val-NH2, catalyzed by the glutamic acid specific endopeptidase from Bacillus licheniformis. [] This exemplifies the enzyme's capability to utilize Z-Ala-Glu as a substrate for creating longer peptide chains.

Q3: Does the choice of nucleophile impact the enzyme's activity in these reactions?

A3: While the glutamic acid specific endopeptidase from Bacillus licheniformis generally exhibits broad substrate specificity, research indicates that H-Pro-NH2 is not a suitable nucleophile for this enzyme. [] This suggests that the enzyme's activity and efficiency can be influenced by the specific nucleophile employed in the reaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.